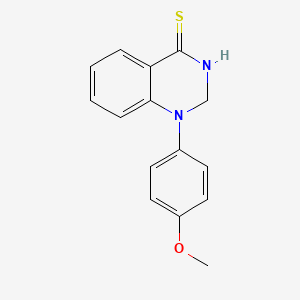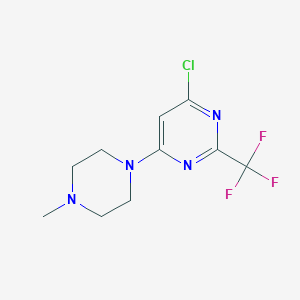
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a morpholine ring attached to a quinoline core, which is further substituted with a methyl group at the 2-position and a nitro group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoline, which is then nitrated to introduce the nitro group at the 8-position.
Formation of the Morpholine Ring: The nitrated quinoline derivative is then reacted with morpholine under appropriate conditions to form the final product.
A common synthetic route involves the use of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysts and specific reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The process is optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Methyl-8-nitroquinoline: Lacks the morpholine ring but shares the quinoline core with similar substitution patterns.
4-(2-Methylquinolin-5-yl)morpholine: Lacks the nitro group but has a similar structure.
8-Nitroquinoline: Lacks both the methyl and morpholine groups but retains the nitroquinoline core.
Uniqueness
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is unique due to the presence of both the morpholine ring and the specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1330750-99-6 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
4-(2-methyl-8-nitroquinolin-5-yl)morpholine |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-3-11-12(16-6-8-20-9-7-16)4-5-13(17(18)19)14(11)15-10/h2-5H,6-9H2,1H3 |
InChI 键 |
WIESUWXKMGHWLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2C=C1)N3CCOCC3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


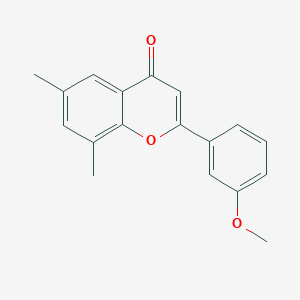
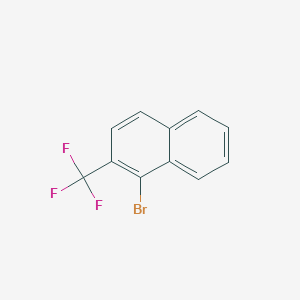
![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)


![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
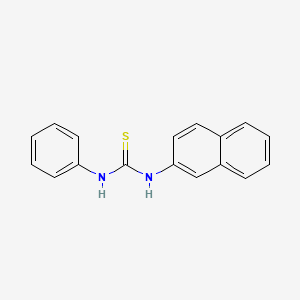
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)



